Stearidonic acid (SDA), also known as moroctic acid, is an omega-3 polyunsaturated fatty acid (PUFA). It is classified as an 18-carbon chain fatty acid with four cis double bonds at the 6, 9, 12, and 15 positions, giving it the shorthand notation 18:4(n-3) [, ]. While primarily found in certain plants, like Echium plantagineum and Buglossoides arvensis [, ], SDA also exists in trace amounts in marine oils derived from small crustaceans such as Calanus finmarchicus [].
SDA has garnered significant interest in scientific research due to its potential role as a sustainable and effective alternative to fish oil as a source of omega-3 fatty acids [, , ]. This interest stems from its position in the metabolic pathway for omega-3 fatty acid biosynthesis. SDA is a direct precursor to eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid with numerous health benefits [, , ]. The conversion of SDA to EPA is facilitated by enzymes delta-5 desaturase and elongase [].
Stearidonic acid is naturally present in several plant oils, notably echium oil, borage oil, and hemp seed oil. These sources have garnered attention due to their potential health benefits, particularly in relation to heart disease prevention and management of metabolic syndrome. The ability of stearidonic acid to improve the body's levels of eicosapentaenoic acid and docosahexaenoic acid makes it a valuable dietary component .
Chemically, stearidonic acid belongs to the class of omega-3 fatty acids. It is categorized under polyunsaturated fatty acids due to its multiple double bonds. Its classification is crucial for understanding its metabolic pathways and physiological roles in human health.
The synthesis of stearidonic acid can occur through biological processes or chemical methods. In plants, it is synthesized from alpha-linolenic acid via the action of delta-6 desaturase enzymes. This enzymatic conversion is critical because it allows for the formation of stearidonic acid from a more readily available precursor .
Technical Details:
The molecular structure of stearidonic acid features a long carbon chain with four cis double bonds located at specific intervals:
The molecular weight of stearidonic acid is approximately 278.43 g/mol. Its structural formula reflects its classification as a polyunsaturated fatty acid, which influences its reactivity and biological functions.
Stearidonic acid participates in various chemical reactions that are vital for its biological functions:
Technical Details:
Stearidonic acid exerts its effects primarily through its role as a precursor in the biosynthesis of longer-chain omega-3 fatty acids. The mechanism involves:
Relevant data indicate that the stability and reactivity of stearidonic acid are influenced by environmental factors such as light exposure and temperature .
Stearidonic acid has several scientific uses:
Stearidonic acid (SDA), systematically named (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid, is an 18-carbon polyunsaturated fatty acid with four cis double bonds positioned at carbon 6-7, 9-10, 12-13, and 15-16 from the methyl end. Its molecular formula is C₁₈H₂₈O₂ with a molecular weight of 276.41 g/mol [5] [9]. Structurally, SDA is classified as an omega-3 (n-3) fatty acid due to the location of its first double bond three carbons from the methyl terminus (ω-3 position). This structural characteristic places SDA in the biosynthetic pathway between α-linolenic acid (ALA, 18:3n-3) and eicosapentaenoic acid (EPA, 20:5n-3) [1] [3].
The tetra-unsaturated structure of SDA contributes to its relatively low melting point and susceptibility to oxidation, though it exhibits greater oxidative stability than longer-chain EPA and DHA due to fewer double bonds. Its geometric configuration allows for conformational flexibility, facilitating interactions with enzymes involved in elongation and desaturation processes [8]. SDA exists as a colorless to light yellow liquid at room temperature with extremely low water solubility (0.037 mg/L at 25°C) and a high predicted logP value of 5.7-6.19, indicating strong hydrophobic character [9].
Table 1: Structural Characteristics of Stearidonic Acid
Property | Value |
---|---|
Systematic Name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid |
Molecular Formula | C₁₈H₂₈O₂ |
Molecular Weight | 276.41 g/mol |
CAS Registry Number | 20290-75-9 |
Double Bond Positions | Δ6, Δ9, Δ12, Δ15 (all cis) |
Category | Omega-3 polyunsaturated fatty acid |
Carbon Chain Length | 18 carbons |
Unsaturation Level | Tetra-unsaturated (18:4n-3) |
The discovery of stearidonic acid is intertwined with the broader recognition of essential fatty acids. In 1929, George and Mildred Burr challenged established scientific paradigms by demonstrating that fatty acids were essential nutrients, contradicting the prevailing view held by authorities like Thomas B. Osborne and Lafayette B. Mendel, who believed "true fats" were non-essential [4]. While the Burrs initially identified linoleic acid as essential, their subsequent work revealed that other unsaturated fatty acids, including omega-3 varieties, were also physiologically indispensable. This foundational research paved the way for the identification and characterization of SDA as a metabolic intermediate [4].
SDA was initially identified in specific seed oils from the Boraginaceae family, including Echium (Viper's bugloss), borage (Borago officinalis), and Buglossoides arvensis (Ahiflower), where it constitutes approximately 15-22% of total fatty acids [1] [6]. These plants represented the primary natural sources until the development of genetically modified soybean varieties in the early 21st century. Using biotechnology approaches, researchers inserted genes encoding enzymes that convert ALA to SDA, resulting in soybean oil containing 18-28% SDA [1] [8]. This innovation provided a more scalable and cost-effective source than traditional plant sources like Echium, which had low agricultural yields [1].
Historically, SDA was often referred to as "moroctic acid" in early biochemical literature [1] [9]. Its presence in marine organisms, particularly certain algae and fish species like sardines and herring, was subsequently documented, though typically in lower concentrations than terrestrial plant sources [8]. The recognition of SDA's metabolic position as an intermediate between ALA and EPA stimulated research into its potential as a plant-based strategy for enhancing EPA status in humans and animals [1] [6].
Stearidonic acid occupies a unique metabolic position between the plant-derived precursor ALA and the long-chain omega-3 fatty acids EPA and DHA. Functionally, SDA serves as a crucial metabolic intermediate that bypasses the initial rate-limiting step in the conversion of ALA to EPA [1] [3] [7].
Table 2: Comparative Characteristics of Omega-3 Fatty Acids
Characteristic | ALA (18:3n-3) | SDA (18:4n-3) | EPA (20:5n-3) | DHA (22:6n-3) |
---|---|---|---|---|
Carbon Chain Length | 18 | 18 | 20 | 22 |
Double Bonds | 3 | 4 | 5 | 6 |
Primary Source | Flaxseed, chia | Echium, Ahiflower, GM soybean | Fatty fish, algae | Fatty fish, algae |
Conversion Efficiency to EPA | 5-21% | 17-41% (3-5x ALA) | N/A | N/A |
Rate-Limiting Step Bypassed | None | Δ-6 desaturase | Both desaturases | Both desaturases |
DHA Conversion | <1-9% | Minimal | Limited | N/A |
The conversion of ALA to EPA requires two desaturation steps (Δ-6 and Δ-5 desaturase) and one elongation step. The Δ-6-desaturase (D6D) enzyme catalyzing the first conversion (ALA → SDA) is the rate-limiting step due to its low activity in humans, which is further influenced by genetic polymorphisms, age, hormonal status, and dietary factors [1] [3]. SDA bypasses this bottleneck as it enters the pathway downstream of D6D. Consequently, SDA demonstrates 3-5 times greater efficiency in raising EPA levels in human tissues compared to ALA [1] [6] [8]. In human studies, approximately 17-41% of ingested SDA is converted to EPA on a gram-for-gram basis, compared to only 5-21% for ALA [8] [10]. However, neither ALA nor SDA significantly increases DHA levels due to limited conversion beyond EPA [7] [8].
SDA serves as a precursor for EPA, which in turn gives rise to bioactive oxylipins including specialized pro-resolving mediators (SPMs) such as resolvins and protectins. Recent research demonstrates that SDA consumption increases EPA-derived oxylipins in both humans and hepatocyte models [6] [10]. In a 2024 human intervention study, ahiflower oil (rich in SDA and ALA) significantly increased plasma EPA levels from 0.2% to 0.6% of total fatty acids and elevated EPA-derived oxylipins [10]. Similarly, in vitro experiments with HepG2 hepatocytes showed that SDA treatment resulted in 65% higher EPA levels (5.1% vs. 3.0% of total FAMES) compared to ALA treatment, along with corresponding increases in EPA-derived oxylipins [10]. These metabolites exhibit potent anti-inflammatory activities, such as the 15-hydroxyeicosapentaenoic acid (15-HEPE) derived from EPA [6].
Compared to EPA and DHA, SDA possesses greater oxidative stability due to having four double bonds versus five or six. This property makes it technologically advantageous for food fortification as it is "less likely to be prone to 'off' flavors" [8]. This stability advantage, coupled with its plant origin, has driven commercial interest in SDA-enriched oils (e.g., GM soybean oil) for applications in beverages, dressings, spreads, and yogurt products [1] [8]. In contrast, ALA-rich oils like flaxseed lack the metabolic advantages of SDA, while EPA/DHA from marine sources face challenges of flavor instability, sustainability concerns, and limited acceptance among vegetarians [6] [8].
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